
Methyl 2,3-difluoro-4-(hexyloxy)benzoate
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Overview
Description
Methyl 2,3-difluoro-4-(hexyloxy)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with two fluorine atoms at the 2- and 3-positions, a hexyloxy group at the 4-position, and a methyl ester moiety. This compound is structurally related to agrochemical and pharmaceutical intermediates, where fluorine substitutions and alkoxy chains are critical for modulating physicochemical properties and bioactivity.
The compound is derived from 2,3-difluoro-4-(hexyloxy)benzoic acid (CAS 2082696-88-4), a discontinued precursor, via esterification. Its molecular formula is C₁₄H₁₈F₂O₃, with a calculated molecular weight of 272.29 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-difluoro-4-(hexyloxy)benzoate typically involves the esterification of 2,3-difluoro-4-(hexyloxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-difluoro-4-(hexyloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation: The hexyloxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, can facilitate the hydrolysis reaction.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed for oxidation reactions.
Major Products Formed
Substitution Reactions: Depending on the substituent introduced, products can vary widely.
Hydrolysis: The major products are 2,3-difluoro-4-(hexyloxy)benzoic acid and methanol.
Oxidation: Products include aldehydes or carboxylic acids derived from the oxidation of the hexyloxy group.
Scientific Research Applications
Methyl 2,3-difluoro-4-(hexyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Methyl 2,3-difluoro-4-(hexyloxy)benzoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hexyloxy group can interact with hydrophobic pockets in proteins, potentially modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with cellular targets.
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include:
Substituent Effects on Properties
- Fluorine vs.
- Hexyloxy vs. Shorter Chains : The hexyloxy group in this compound increases lipophilicity (logP ~4.7 inferred from analogues) compared to methylthio (logP ~3.5 in Methyl 2,3-difluoro-4-(methylthio)benzoate).
- Ester vs. Acid : The methyl ester improves volatility and bioavailability compared to the carboxylic acid form, as seen in 2,3-difluoro-4-(hexyloxy)benzoic acid (molecular weight 258.26 g/mol).
Research Findings
- Synthetic Accessibility : The precursor acid (2,3-difluoro-4-(hexyloxy)benzoic acid) was discontinued due to supply chain or regulatory issues, limiting further study of the ester.
- Thermal Properties: Analogues like 2,3-difluoro-4-(nonyloxy)benzoic acid exhibit high thermal stability (decomposition >250°C inferred from similar compounds), suggesting comparable robustness in the methyl ester.
Biological Activity
Methyl 2,3-difluoro-4-(hexyloxy)benzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a benzoate structure substituted with two fluorine atoms and a hexyloxy group. The presence of fluorine enhances its lipophilicity, which is crucial for its interaction with biological membranes and targets. The unique chemical properties due to the hexyloxy group contribute to its reactivity and stability in various environments.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic processes. The fluorine atoms increase the compound's binding affinity, allowing it to effectively modulate enzyme activity and influence metabolic pathways.
- Receptor Binding : It may interact with various receptors, affecting signal transduction pathways. This interaction can lead to altered cellular responses and metabolic changes.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against certain bacterial strains. For instance, compounds with similar structures have shown significant activity against Staphylococcus aureus and other pathogenic bacteria .
- Pharmacological Potential : The compound's ability to modulate enzyme activity suggests potential applications in pharmacology, particularly in developing new therapeutic agents targeting specific diseases.
Comparative Analysis
To understand the biological activity better, a comparison was made with similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Two fluorine atoms, hexyloxy group | Antimicrobial potential |
Methyl 2,3-difluoro-4-(methylamino)benzoate | Two fluorine atoms, methylamino group | Enhanced solubility; enzyme modulator |
Methyl 2,3-difluoro-4-(methylthio)benzoate | Two fluorine atoms, methylthio group | Varying enzyme interactions |
This table illustrates how structural variations influence the biological activity of related compounds.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- Antimicrobial Activity Study : A study investigated the antimicrobial effects of this compound against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) comparable to that of established antibiotics .
- Enzyme Inhibition Study : Research focused on the interaction between this compound and specific metabolic enzymes. The findings suggested that the compound acts as a competitive inhibitor, providing insights into its potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2,3-difluoro-4-(hexyloxy)benzoate?
- Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. A common approach begins with 2,3-difluoro-4-hydroxybenzoic acid derivatives. Key steps include:
Etherification: Reacting 2,3-difluoro-4-hydroxybenzoate with hexyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the hexyloxy group .
Esterification: Methylation of the carboxylic acid group using methyl iodide or dimethyl sulfate in the presence of a base .
Example Protocol (from patents):
- Silica gel column chromatography (EtOAc/MeOH gradient) for purification, yielding ~90% pure product .
Q. How is the compound purified post-synthesis?
- Methodological Answer: Purification often employs silica gel column chromatography with optimized solvent systems. For example:
- A 9:1 ratio of ethyl acetate to methanol effectively separates the target compound from unreacted starting materials and byproducts .
- Critical Note: Moisture-sensitive intermediates (e.g., boronic acids) require inert atmospheres during handling to prevent hydrolysis .
Q. What analytical methods confirm the compound’s structure and purity?
- Methodological Answer:
- LCMS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight (e.g., observed m/z 428 [M+H]+ matches theoretical mass) .
- HPLC (High-Performance Liquid Chromatography): Retention time (e.g., 0.61 minutes under SQD-FA05 conditions) verifies purity and identity .
- 1H NMR: Characteristic peaks for hexyloxy protons (δ ~1.2–1.6 ppm) and aromatic fluorine coupling patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield?
- Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions for etherification .
- Catalysis: Adding catalytic iodide (e.g., KI) accelerates alkylation by facilitating halide exchange .
- Temperature Control: Maintaining 60–80°C during esterification minimizes side reactions like transesterification .
Data Table:
Condition Variation | Yield (%) | Purity (HPLC) |
---|---|---|
DMF, 80°C, KI | 85 | 95% |
DMSO, 60°C, no KI | 72 | 88% |
(Data derived from ) |
Q. How to resolve discrepancies in LCMS/HPLC data across studies?
- Methodological Answer: Discrepancies often arise from:
- Column Variability: Different stationary phases (e.g., C18 vs. phenyl-hexyl) alter retention times. Standardize columns using reference compounds .
- Ionization Efficiency: LCMS data may vary with ionization sources (e.g., ESI vs. APCI). Validate with deuterated internal standards .
Case Study: A retention time shift from 0.61 to 0.95 minutes was attributed to a morpholine-containing byproduct in a similar fluorobenzoate synthesis .
Q. What mechanistic insights explain byproduct formation during synthesis?
- Methodological Answer:
- Competitive Alkylation: The hexyloxy group’s steric bulk can lead to para-substitution or dimerization. Monitor via TLC and quench reactions at 85% conversion .
- Hydrolysis Risk: Fluorine substituents increase electrophilicity, making intermediates prone to hydrolysis. Use anhydrous solvents and molecular sieves .
Advanced Analysis:
DFT calculations suggest fluorine’s electron-withdrawing effect lowers the activation energy for nucleophilic attack at the 4-position, favoring desired product formation .
Properties
Molecular Formula |
C14H18F2O3 |
---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
methyl 2,3-difluoro-4-hexoxybenzoate |
InChI |
InChI=1S/C14H18F2O3/c1-3-4-5-6-9-19-11-8-7-10(14(17)18-2)12(15)13(11)16/h7-8H,3-6,9H2,1-2H3 |
InChI Key |
DQKWVENALMBPHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C(=C(C=C1)C(=O)OC)F)F |
Origin of Product |
United States |
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